

5-Ethoxy-1H-indole-2-carboxylic Acid: A Theoretical Properties Whitepaper

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Compound of Interest

Compound Name: **5-Ethoxy-1H-indole-2-carboxylic acid**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of the theoretically predicted physicochemical properties of **5-Ethoxy-1H-indole-2-carboxylic acid**. It details the computational methodologies used to derive these properties and presents a hypothetical signaling pathway based on the known activities of structurally related indole-2-carboxylic acid derivatives. This technical guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering foundational data and theoretical frameworks to inform further investigation of this and similar compounds.

Theoretical Physicochemical Properties

The fundamental physicochemical properties of **5-Ethoxy-1H-indole-2-carboxylic acid** have been predicted using various computational models. These properties are crucial for understanding the compound's potential pharmacokinetic and pharmacodynamic behavior.

Property	Value	Unit
Molecular Formula	C ₁₁ H ₁₁ NO ₃	
Molecular Weight	205.21	g/mol
Predicted pKa (strongest acidic)	3.25	
Predicted logP	2.35	
Predicted Aqueous Solubility (logS)	-2.87	

Computational Methodologies for Property Prediction

The theoretical values presented in this guide are derived from established computational chemistry methods. These *in silico* approaches provide rapid and cost-effective alternatives to experimental determination in the early stages of drug discovery.

pKa Prediction

The prediction of the acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

Methodology:

Quantum mechanical methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the Gibbs free energy of the protonation and deprotonation states of the molecule in a solvated environment. A common approach involves the following steps:

- Conformational Analysis: Generation of the lowest energy conformation of both the protonated and deprotonated species of **5-Ethoxy-1H-indole-2-carboxylic acid** in the gas phase.

- Geometry Optimization: Optimization of the molecular geometries using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
- Solvation Free Energy Calculation: Application of a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate the free energy of solvation for each species in water.
- pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

Where:

- ΔG^* gas is the gas-phase Gibbs free energy of deprotonation.
- ΔG_{solv} represents the free energy of solvation for the respective species (A^- , H^+ , HA).
- R is the ideal gas constant.
- T is the temperature in Kelvin.

logP Prediction

The logarithm of the octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Methodology:

Fragment-based and atom-based contribution methods are widely used for logP prediction. These methods dissect the molecule into predefined fragments or individual atoms and sum their respective contributions to the overall logP.

- Molecular Fragmentation: The structure of **5-Ethoxy-1H-indole-2-carboxylic acid** is broken down into its constituent fragments (e.g., indole ring, ethoxy group, carboxylic acid).
- Fragmental Contribution Summation: The logP is calculated by summing the hydrophobic contributions of each fragment. Correction factors are often applied to account for intramolecular interactions.

- Atom-based Approaches: Alternatively, methods like AlogP calculate the logP by summing the contributions of individual atom types.

Aqueous Solubility (logS) Prediction

Aqueous solubility (logS) is a critical determinant of a drug's absorption and bioavailability.

Methodology:

Quantitative Structure-Property Relationship (QSPR) models are commonly used to predict aqueous solubility. These models correlate a set of molecular descriptors with experimentally determined solubility data.

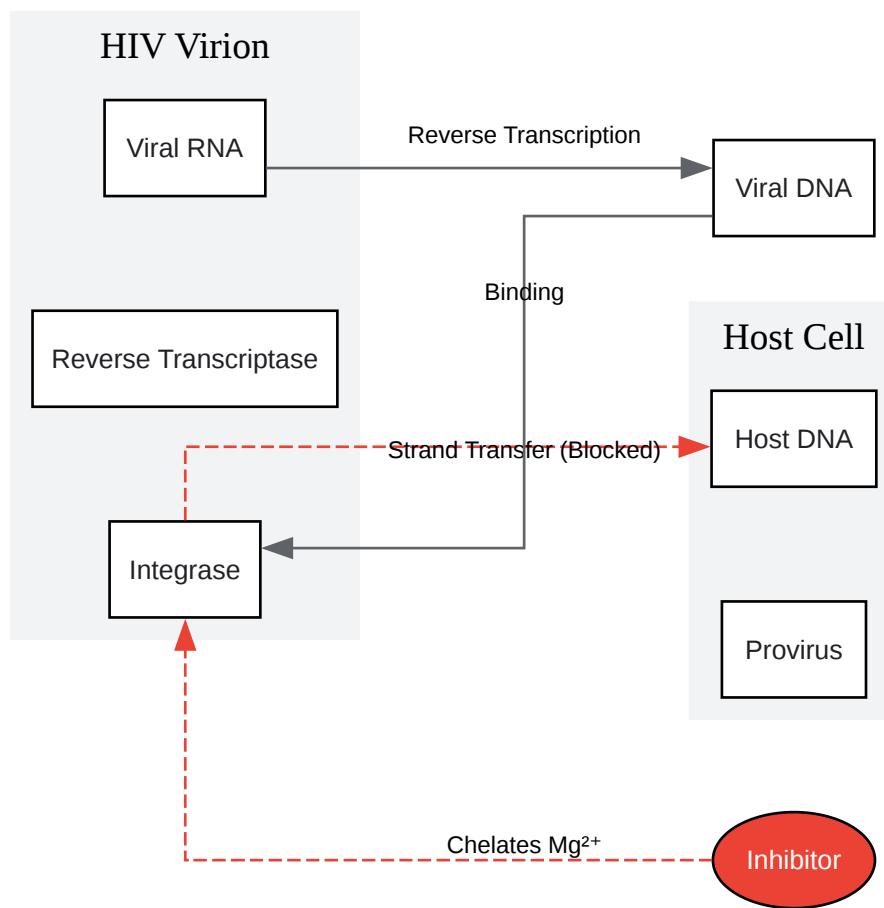
- Descriptor Calculation: A wide range of molecular descriptors for **5-Ethoxy-1H-indole-2-carboxylic acid** are calculated, including topological, electronic, and constitutional descriptors.
- Model Application: A pre-existing, validated QSPR model is used to predict the logS value based on the calculated descriptors. A general equation for such a model is:

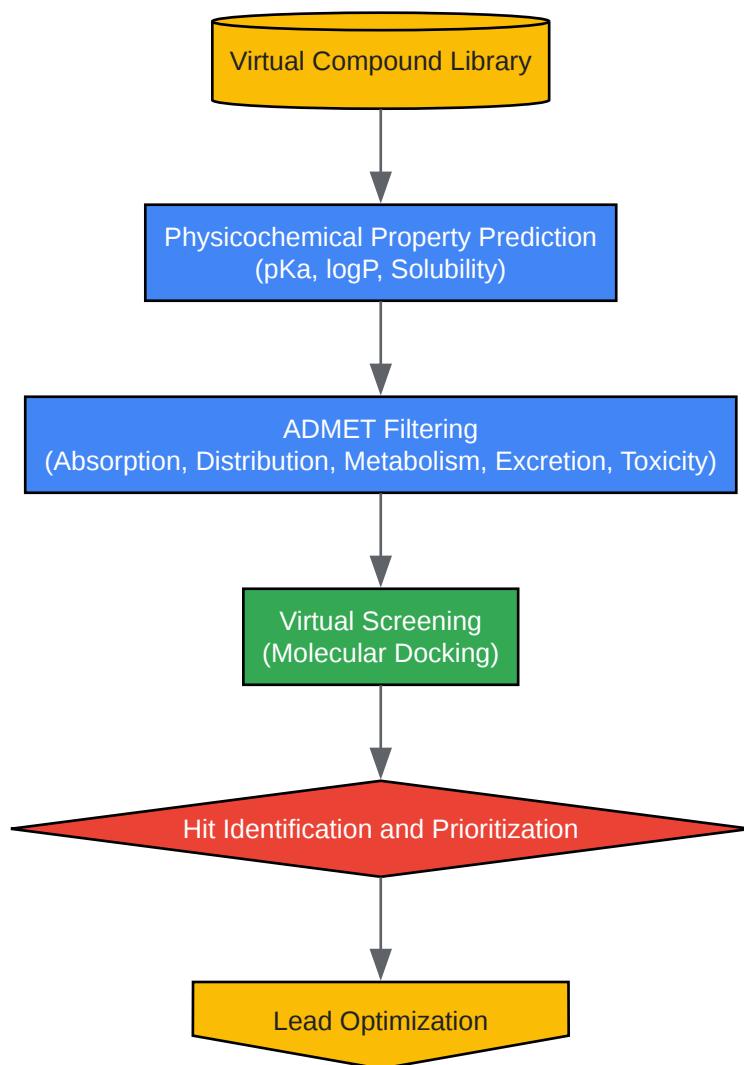
Where:

- c_0 is a constant.
- c_1, c_2, \dots, c_n are the regression coefficients.
- D_1, D_2, \dots, D_n are the molecular descriptors.

Hypothetical Signaling Pathway

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase.[\[1\]](#) Based on this, a hypothetical signaling pathway for **5-Ethoxy-1H-indole-2-carboxylic acid** as an HIV-1 integrase inhibitor is proposed. The compound is hypothesized to chelate the magnesium ions in the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host genome.





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References

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